N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Overview
Description
N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Imidazole Derivative: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The final step involves coupling the brominated thiazole with the imidazole derivative using a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted thiazole derivatives.
Scientific Research Applications
N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N-(5-fluoro-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N-(5-iodo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its binding affinity to biological targets.
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4OS2/c1-14-3-2-11-9(14)16-5-7(15)13-8-12-4-6(10)17-8/h2-4H,5H2,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZHXPVSGSHIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=NC=C(S2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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